molecular formula C8H7N3S B3382667 2-Aminoquinoxaline-3-thiol CAS No. 34972-19-5

2-Aminoquinoxaline-3-thiol

Cat. No. B3382667
CAS RN: 34972-19-5
M. Wt: 177.23 g/mol
InChI Key: BKMAKIRBBBDROA-UHFFFAOYSA-N
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Description

2-Aminoquinoxaline-3-thiol is a chemical compound with the molecular formula C8H7N3S . It has a molecular weight of 177.23 . This compound is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Synthesis Analysis

Quinoxaline derivatives, including 2-Aminoquinoxaline-3-thiol, have been synthesized using various methods . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The synthesis of quinoxaline derivatives has been a subject of extensive research, with numerous publications documenting the development of newer synthetic strategies and methodologies .


Molecular Structure Analysis

The molecular structure of 2-Aminoquinoxaline-3-thiol consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoxaline derivatives . The presence of the thiol group (-SH) and the amino group (-NH2) on the quinoxaline ring further defines its structure .


Chemical Reactions Analysis

Quinoxaline derivatives, including 2-Aminoquinoxaline-3-thiol, have been utilized in various chemical reactions . These reactions often involve the functionalization of the quinoxaline scaffold with proper functional groups . Thiol-reactive dyes are principally used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes .

Future Directions

Quinoxaline derivatives, including 2-Aminoquinoxaline-3-thiol, continue to be a subject of extensive research due to their wide range of applications . Future research will likely focus on the development of novel synthetic strategies and methodologies, as well as the exploration of new applications in fields such as medicinal chemistry, organic optoelectronic materials, and solar cell applications .

properties

IUPAC Name

3-amino-1H-quinoxaline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMAKIRBBBDROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470368
Record name AG-F-20170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoquinoxaline-3-thiol

CAS RN

34972-19-5
Record name AG-F-20170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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